N-cyclohexylaniline Hydrochloride
Overview
Description
N-Cyclohexylaniline Hydrochloride is a chemical compound with the molecular formula C₁₂H₁₈ClN. It is a derivative of aniline where a cyclohexyl group is attached to the nitrogen atom of the aniline moiety, and the hydrochloride salt form is commonly used.
Synthetic Routes and Reaction Conditions:
Direct Amination: The compound can be synthesized by reacting cyclohexylamine with aniline in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Reductive Amination: Another method involves the reductive amination of cyclohexanone with aniline, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow reactors that allow for precise control over reaction conditions, ensuring high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-cyclohexylaniline oxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides and alkyl groups can be used, often in the presence of a base.
Major Products Formed:
Oxidation: N-cyclohexylaniline oxide.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexylamines.
Mechanism of Action
Target of Action
N-cyclohexylaniline Hydrochloride primarily targets sodium channels in the neuronal cell membrane of peripheral nerves . Sodium channels play a crucial role in the initiation and propagation of action potentials in neurons, thus making them a key target for various pharmaceutical compounds.
Mode of Action
This compound acts mainly by inhibiting sodium influx through voltage-gated sodium channels . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited . The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested to be a CYP2D6 inhibitor . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
The inhibition of sodium channels by this compound prevents the generation and propagation of action potentials, leading to a decrease in neuronal signaling . This can result in various effects depending on the specific neurons affected.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its combustibility suggests that it should be stored and handled carefully to prevent fire hazards . Furthermore, its vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating . More research is needed to fully understand how environmental factors influence the action of this compound.
Scientific Research Applications
N-Cyclohexylaniline Hydrochloride is used in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in palladium-catalyzed amination reactions.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N-Phenylaniline Hydrochloride
N-Methylaniline Hydrochloride
N-Ethylaniline Hydrochloride
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Properties
IUPAC Name |
N-cyclohexylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1,3-4,7-8,12-13H,2,5-6,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGLBMLXBJFWSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372282 | |
Record name | N-cyclohexylaniline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64316-73-0 | |
Record name | N-cyclohexylaniline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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